molecular formula C15H11NO B8609599 Methanone,1h-indol-5-ylphenyl-

Methanone,1h-indol-5-ylphenyl-

Cat. No.: B8609599
M. Wt: 221.25 g/mol
InChI Key: HBJBUZBUNHGLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone,1h-indol-5-ylphenyl- is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,1h-indol-5-ylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,1h-indol-5-ylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1H-indol-5-yl(phenyl)methanone

InChI

InChI=1S/C15H11NO/c17-15(11-4-2-1-3-5-11)13-6-7-14-12(10-13)8-9-16-14/h1-10,16H

InChI Key

HBJBUZBUNHGLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromoindole(1.0 g, 5.10 mmol) was dissolved in THF (10 mL) and the resulting solution was cooled to −78° C. t-Butyl lithium (1.7 M in pentane, 10.5 mL, 17.9 mmol) was added dropwise and the solution stirred for 30 minutes before being added to a solution of benzoyl chloride (0.86 g, 6.12 mmol) in THF (10 mL) at −78° C. via cannula. The reaction mixture was allowed to warm to room temperature and was stirred overnight and was then quenched with saturated ammonium chloride and diluted with ethyl acetate. The organic phase was washed with water and brine, dried (Na2SO4), filtered and concentrated. Silica gel chromatography using 20% hexane in ethyl acetate as the eluent provided the title compound as a beige solid (0.40 g, 35%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
35%

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